(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 148.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are often involved in reactions with carbonyl groups .
Mode of Action
The mode of action of Malic Acid 4-Me Ester involves a chemical reaction known as the malonic ester synthesis . In this reaction, malonic esters are alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
The malonic ester synthesis, which is a key reaction involving this compound, is a crucial part of various biochemical pathways, including the synthesis of barbiturates, sedatives, and anticonvulsants .
Pharmacokinetics
It is known that malonic esters, a class of compounds to which malic acid 4-me ester belongs, are more acidic than simple esters, so that alkylations can be carried out via enolate formation promoted by relatively mild bases such as sodium alkoxide, and subsequent alkylation with halides .
Result of Action
The result of the action of Malic Acid 4-Me Ester is the production of a substituted acetic acid . This is achieved through the malonic ester synthesis, where the compound is alkylated and then undergoes thermal decarboxylation .
Properties
IUPAC Name |
(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDXMXMEZZVUKO-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.